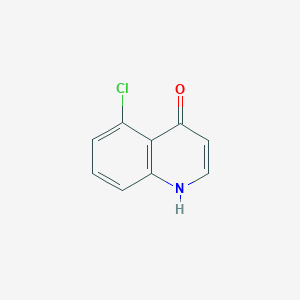

5-Chloroquinolin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloroquinolin-4-ol is a chemical compound belonging to the quinoline family, which is characterized by a bicyclic structure containing a benzene ring fused with a pyridine ring. This compound is known for its significant biological activities and is widely used in various scientific research fields.

Mechanism of Action

Target of Action

5-Chloroquinolin-4-ol, also known as Cloxyquin, is primarily used as a topical antifungal treatment . The precise targets of this compound are currently unknown .

Mode of Action

It is known to be bacteriostatic, meaning it inhibits the growth or reproduction of bacteria .

Biochemical Pathways

One study suggests that it may act against bacteria by blocking lipopolysaccharide (lps) transport, thereby killing gram-negative bacteria .

Pharmacokinetics

It is known that when applied topically, the absorption of the compound is rapid and extensive, especially when the skin is covered with an occlusive dressing or if the medication is applied to extensive or eroded areas of the skin .

Result of Action

Its bacteriostatic nature suggests that it likely inhibits bacterial growth or reproduction, thereby helping to control infections .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s absorption can be enhanced when the skin is covered with an occlusive dressing . .

Biochemical Analysis

Biochemical Properties

It is known that quinoline derivatives, which 5-Chloroquinolin-4-ol is part of, have been utilized in various areas of medicine . They have shown potential in inhibiting DNA and RNA biosynthesis by affecting genes and metabolites related to purine and pyrimidine metabolic pathways .

Cellular Effects

The cellular effects of this compound are not well-documented. Quinoline derivatives have shown to have significant effects on various types of cells. For instance, they have demonstrated good antimicrobial activity against various Gram-positive and Gram-negative microbial species .

Molecular Mechanism

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Temporal Effects in Laboratory Settings

A study on the effects of a similar compound, chlorquinaldol, showed bactericidal activity at higher concentrations after 24–48 hours of incubation .

Metabolic Pathways

It is known that quinoline derivatives can regulate metabolic pathways, especially lipid metabolisms in cells .

Transport and Distribution

Quinoline derivatives are known to have significant effects on cellular transport and distribution .

Subcellular Localization

The localization of RNA-associated with quinoline derivatives has been studied, showing that RNAs are trafficked to their target locations via various biological mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinolin-4-ol typically involves the chlorination of quinolin-4-ol. One common method is the Gould-Jacobs reaction, which involves the cyclization of aniline derivatives with β-ketoesters, followed by chlorination. The reaction conditions often include the use of chlorinating agents such as phosphorus oxychloride or thionyl chloride under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloroquinolin-4-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into 5-chloroquinoline.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: 5-Chloroquinoline.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

5-Chloroquinolin-4-ol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its antimicrobial and antiviral properties.

Medicine: Investigated for potential therapeutic uses, including antimalarial and anticancer activities.

Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.

Comparison with Similar Compounds

Quinolin-4-ol: Lacks the chlorine substituent, resulting in different chemical properties.

5-Bromoquinolin-4-ol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.

Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.

Uniqueness: 5-Chloroquinolin-4-ol is unique due to its specific chlorine substituent at the 5-position, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .

Properties

IUPAC Name |

5-chloro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEBTEWGAPZZPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CN2)C(=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

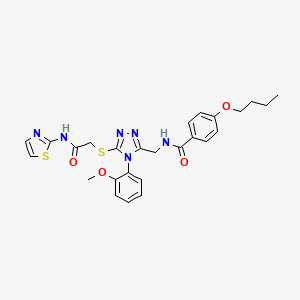

![2-Chloro-N-(cyclohex-3-en-1-ylmethyl)-N-[2-(dimethylcarbamoylamino)ethyl]acetamide](/img/structure/B3016546.png)

![4-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B3016555.png)